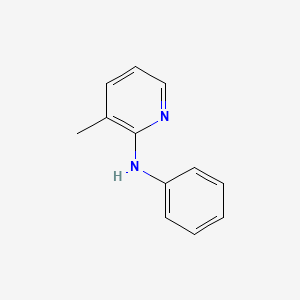

3-Methyl-N-phenylpyridin-2-amine

カタログ番号:

B2506563

CAS番号:

43191-22-6

分子量:

184.242

InChIキー:

BGTYIAUWAWXUHF-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

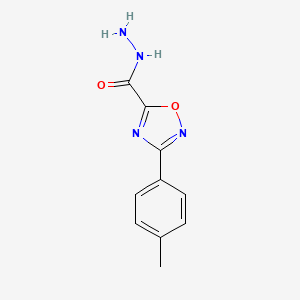

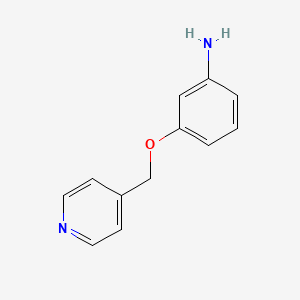

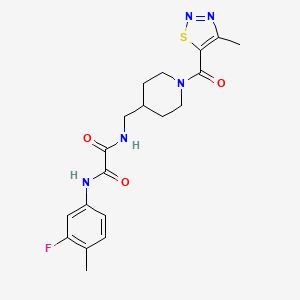

3-Methyl-N-phenylpyridin-2-amine is a chemical compound with the molecular formula C12H12N2. It has a molecular weight of 184.24 .

Synthesis Analysis

The synthesis of amines like this compound can involve several methods such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide . Another method involves the use of Sonogashira couplings and substitution reactions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as MolView . This tool allows for the conversion of a drawn molecule into a 3D model which can then be viewed and analyzed .Chemical Reactions Analysis

Amines like this compound can undergo a variety of reactions. These include alkylation by reaction with a primary alkyl halide, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, and reactions involving alkyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学的研究の応用

Catalytic Applications

- Palladium-Catalyzed Direct Ortho Arylation: 3-Methyl-N-phenylpyridin-2-amine demonstrates its utility in palladium(II)-catalyzed direct ortho arylation through C-H activation. This process, employing palladium(II) acetate as a catalyst, shows promising results in generating ortho-arylated products. The reaction exhibits good functional group compatibility and has been explored for synthesizing compounds like N-(4-methylpyridin-2-yl)-9H-carbazole and others (Chu et al., 2014).

DNA Interaction Studies

- Reactivity with DNA: The synthesis of heterocyclic N-acetoxyarylamines from compounds like this compound and their interaction with DNA has been a point of study. These compounds have shown significant DNA modification, supporting the activation mechanism of aromatic amines in vivo (Lutgerink et al., 1989).

Neurotoxicity and Metabolism Research

- Role in Neurotoxicity: Research has explored the N-methylation of 4-substituted pyridines like this compound in the context of neurotoxicity. Amine N-methyltransferases have been implicated in the conversion of these compounds into neurotoxins, offering insights into metabolic pathways in the brain (Ansher et al., 1986).

Chemical Synthesis and Catalysis

- Heterocyclic Compound Synthesis: The formation of quaternary amines by N-methylation of azaheterocycles, including this compound, is a key area of research. This process is significant for understanding the broad substrate specificities of amine N-methyltransferases (Crooks et al., 1988).

Crystallography and Structural Analysis

- Structural Characterization: Studies on compounds like this compound have led to advancements in crystallography. The isolation and characterization of such compounds offer insights into their structural properties, which is crucial for their application in various scientific fields (Rodrigues et al., 2009).

Safety and Hazards

特性

IUPAC Name |

3-methyl-N-phenylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h2-9H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTYIAUWAWXUHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-eth...

Cat. No.: B2506481

CAS No.: 533869-06-6

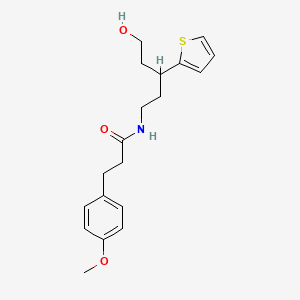

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxypheny...

Cat. No.: B2506483

CAS No.: 2034540-46-8

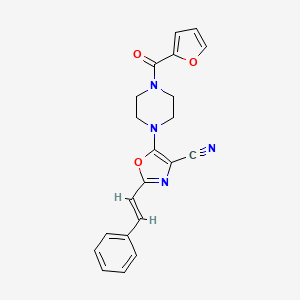

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-meth...

Cat. No.: B2506484

CAS No.: 439097-14-0

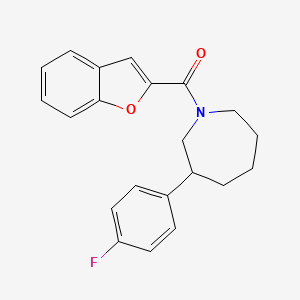

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic ...

Cat. No.: B2506485

CAS No.: 571151-21-8

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)

![N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2506503.png)